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Introduction
Helicobacter pylori, a Gram-negative bacterium that colonizes the human stomach, is a major

cause of various gastrointestinal diseases, including peptic ulcers and gastric cancer.[1][2][3][4]

The bacterium's ability to survive and replicate in the harsh acidic environment of the stomach

relies on a variety of specialized enzymes. HP1142 is a putative ATPase from H. pylori.

ATPases are enzymes that catalyze the hydrolysis of ATP to ADP and inorganic phosphate (Pi),

releasing energy that powers numerous cellular processes.[5] In bacteria, ATPases like DNA

helicases are crucial for DNA replication, repair, and recombination.[6][7][8]

These application notes provide detailed protocols for assessing the ATPase activity of

HP1142, a critical step in understanding its function and for the development of potential

inhibitors. The primary method described is the malachite green phosphate assay, a sensitive

colorimetric method for detecting the inorganic phosphate released during the ATPase reaction.

[9][10][11] An alternative continuous, spectrophotometric NADH-coupled ATPase assay is also

presented.[6]
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While the specific signaling pathway of HP1142 is under investigation, if it functions as a DNA

helicase, it would play a crucial role in DNA replication. The diagram below illustrates the

general role of a DNA helicase in unwinding the DNA double helix, a process essential for DNA

polymerase to synthesize new DNA strands. This unwinding process is powered by the

hydrolysis of ATP.
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Caption: General role of a DNA helicase in DNA replication.

Experimental Protocols
Protocol 1: Malachite Green Phosphate Assay (Endpoint
Assay)
This protocol describes a colorimetric endpoint assay to measure the amount of inorganic

phosphate (Pi) released from the hydrolysis of ATP by HP1142. The assay is based on the

formation of a colored complex between malachite green, molybdate, and free orthophosphate

under acidic conditions.[9][11]

Materials:
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Purified HP1142 protein

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT

ATP solution (10 mM)

Single-stranded DNA (ssDNA) or double-stranded DNA (dsDNA) solution (if required for

stimulation)

Malachite Green Reagent:

Solution A: 0.045% Malachite Green hydrochloride in water.

Solution B: 4.2% Ammonium Molybdate in 4 M HCl.

Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add a

surfactant like Tween-20 to a final concentration of 0.01%. This working reagent should be

prepared fresh.

Phosphate Standard (e.g., 1 M KH₂PO₄)

96-well microplate

Microplate reader

Experimental Workflow:
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Caption: Workflow for the Malachite Green ATPase Assay.
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Procedure:

Phosphate Standard Curve:

Prepare a series of phosphate standards (e.g., 0 to 100 µM) by diluting the Phosphate

Standard in the Assay Buffer.

Add 80 µL of each standard to separate wells of the 96-well plate.

Add 20 µL of the Malachite Green Working Reagent to each well.

Incubate at room temperature for 15-30 minutes to allow for color development.[11]

Measure the absorbance at 620-650 nm.

Plot absorbance vs. phosphate concentration to generate a standard curve.

ATPase Reaction:

Prepare a reaction mixture in a microcentrifuge tube containing Assay Buffer, HP1142
(e.g., 50-200 nM), and ssDNA (if required, e.g., 10-50 ng/µL).

Pre-incubate the mixture at 37°C for 5 minutes.

Initiate the reaction by adding ATP to a final concentration of 1-5 mM. The final reaction

volume is typically 50-100 µL.

Incubate at 37°C for a fixed time (e.g., 15-60 minutes). The optimal time should be

determined to ensure the reaction is in the linear range.

Include control reactions:

No enzyme control (Assay Buffer, DNA, ATP)

No ATP control (Assay Buffer, HP1142, DNA)

No DNA control (if DNA is a cofactor)

Phosphate Detection:
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Stop the reaction by adding 10 µL of 0.5 M EDTA or by directly adding the Malachite

Green Reagent.

Add 20 µL of the Malachite Green Working Reagent to each reaction well.

Incubate at room temperature for 15-30 minutes.

Measure the absorbance at 620-650 nm.

Data Analysis:

Subtract the absorbance of the no-enzyme control from the absorbance of the samples.

Use the phosphate standard curve to determine the concentration of phosphate released

in each reaction.

Calculate the specific activity of HP1142 in nmol of Pi released/min/mg of protein.

Protocol 2: NADH-Coupled ATPase Assay (Continuous
Assay)
This protocol describes a continuous, spectrophotometric assay that couples the regeneration

of ATP from ADP to the oxidation of NADH.[6] The rate of ATP hydrolysis is measured by

monitoring the decrease in NADH absorbance at 340 nm.

Materials:

Purified HP1142 protein

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT

ATP solution (100 mM)

Phosphoenolpyruvate (PEP) solution (100 mM)

NADH solution (10 mM)

Pyruvate kinase (PK) (e.g., 10 mg/mL)
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Lactate dehydrogenase (LDH) (e.g., 5 mg/mL)

ssDNA or dsDNA solution (if required)

UV-transparent 96-well plate or cuvettes

Spectrophotometer capable of reading absorbance at 340 nm at a controlled temperature.

Experimental Workflow:
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Caption: Workflow for the NADH-Coupled ATPase Assay.
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Reaction Mixture Preparation:

In a microcentrifuge tube, prepare the reaction mixture containing Assay Buffer, PEP (final

concentration 1-5 mM), NADH (final concentration 0.2-1 mM), PK (final concentration 20-

60 µg/mL), LDH (final concentration 10-30 µg/mL), and HP1142 (e.g., 50-200 nM). Add

ssDNA if required.

The final reaction volume is typically 100-200 µL.

Assay Measurement:

Transfer the reaction mixture to a UV-transparent plate or cuvette.

Place it in the spectrophotometer and equilibrate to the desired temperature (e.g., 37°C).

Initiate the reaction by adding ATP (final concentration 1-5 mM).

Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., every

30 seconds for 15-30 minutes).

Data Analysis:

Determine the initial rate of the reaction from the linear portion of the absorbance vs. time

plot.

Calculate the rate of ATP hydrolysis using the Beer-Lambert law (ε₃₄₀ for NADH = 6220

M⁻¹cm⁻¹).

Calculate the specific activity of HP1142.

Data Presentation
Quantitative data from ATPase assays should be organized in tables for clear comparison of

different conditions.

Table 1: Michaelis-Menten Kinetic Parameters for HP1142 ATPase Activity
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Condition Km (ATP, µM)
Vmax (nmol
Pi/min/mg)

kcat (s⁻¹)
kcat/Km
(M⁻¹s⁻¹)

Without DNA Value Value Value Value

+ ssDNA Value Value Value Value

+ dsDNA Value Value Value Value

Note: Values are placeholders and should be determined experimentally.

Table 2: Influence of Reaction Conditions on HP1142 Specific Activity

Parameter Condition
Specific Activity
(nmol Pi/min/mg)

Relative Activity
(%)

pH 6.5 Value Value

7.5 Value 100

8.5 Value Value

Temperature 25°C Value Value

37°C Value 100

42°C Value Value

Divalent Cations (5

mM)
Mg²⁺ Value 100

Mn²⁺ Value Value

Ca²⁺ Value Value

Note: Values are placeholders and should be determined experimentally.

Table 3: Effect of Inhibitors on HP1142 ATPase Activity
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Inhibitor Concentration (µM) % Inhibition IC₅₀ (µM)

Compound X 1 Value Value

10 Value

100 Value

Non-hydrolyzable ATP

analog (e.g., AMP-

PNP)

100 Value N/A

Note: Values are placeholders and should be determined experimentally.

Conclusion
The protocols outlined in these application notes provide a robust framework for the detailed

characterization of HP1142 ATPase activity. By systematically analyzing its kinetic parameters

and the influence of various cofactors and inhibitors, researchers can gain valuable insights

into its cellular function. This knowledge is essential for validating HP1142 as a potential drug

target and for the subsequent development of novel therapeutics against Helicobacter pylori.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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